N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide
Description
The compound N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide features a 1,3,4-oxadiazole core substituted at the 5-position with a 2,4-dimethylphenyl group and at the 2-position with a 2-nitrobenzamide moiety. The oxadiazole ring is a heterocyclic scaffold known for its electron-withdrawing properties and metabolic stability, making it a common pharmacophore in medicinal chemistry . Synthesis likely involves oxidative cyclization of dihydrazides or coupling reactions, as seen in related compounds .
Properties
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4/c1-10-7-8-12(11(2)9-10)16-19-20-17(25-16)18-15(22)13-5-3-4-6-14(13)21(23)24/h3-9H,1-2H3,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJADEBQGPJJND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide typically involves the formation of the oxadiazole ring followed by the introduction of the nitrobenzamide moiety. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. The nitrobenzamide group can then be introduced through a coupling reaction with the appropriate nitrobenzoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors might be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Agriculture: The compound may be used in the development of pesticides and herbicides.
Materials Science: It can be utilized in the synthesis of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key analogs from the evidence include:
Key Observations :
- Sulfanyl-linked analogs (e.g., 7e, 8g) exhibit higher molecular weights and solid-state stability, whereas aldehyde derivatives (e.g., 5i) are oily, suggesting substituents critically influence solubility and phase behavior .
- Thiazole analogs (e.g., compound in ) replace the oxadiazole core, altering electronic properties and metabolic pathways.
Key Observations :
Biological Activity
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications.
Chemical Structure and Properties
The compound features an oxadiazole ring fused with a nitrobenzamide moiety. Its molecular formula is CHNO, and it has a molecular weight of approximately 312.32 g/mol. The structural components contribute to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 312.32 g/mol |
| Functional Groups | Oxadiazole, Nitro, Amide |
Synthesis
The synthesis of this compound typically involves cyclization reactions that form the oxadiazole ring. Common methods include:
- Cyclization of Hydrazides : Reacting hydrazides with carboxylic acids or their derivatives under acidic conditions.
- Use of Dehydrating Agents : Employing agents like phosphorus oxychloride (POCl) or sulfuric acid (HSO) to facilitate the formation of the oxadiazole structure.
Anticancer Properties
Research indicates that compounds containing oxadiazole rings exhibit promising anticancer activity. This compound has been shown to selectively target cancer cells while sparing normal cells. The mechanism involves inducing apoptosis through the generation of reactive oxygen species (ROS), which leads to endoplasmic reticulum stress and subsequent cell death.
Case Study : A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. The results demonstrated a significant reduction in cell viability at micromolar concentrations compared to controls.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cell signaling pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor proliferation.
- Receptor Modulation : It can modulate receptor activity that regulates apoptosis and cell cycle progression.
Pharmacological Potential
Given its promising biological profile, this compound has potential applications in:
- Anticancer Therapy : As a lead compound for developing new anticancer drugs.
- Antimicrobial Activity : Preliminary studies suggest it may also possess antimicrobial properties against certain pathogens.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide?
- Methodological Answer : Synthesis typically involves condensation of 5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine with 2-nitrobenzoyl chloride in a polar aprotic solvent (e.g., pyridine or DMF) under reflux. Post-reaction, purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from methanol. Key characterization steps include / NMR, FT-IR, and high-resolution mass spectrometry (HRMS) to confirm structure and purity .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer : X-ray crystallography is the gold standard for confirming molecular geometry and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). Spectroscopic techniques like NMR (, , DEPT) and IR are used to verify functional groups. For example, the nitro group’s asymmetric stretching (~1520 cm) and symmetric stretching (~1350 cm) in IR are diagnostic. Mass spectrometry (ESI-MS or EI-MS) provides molecular ion confirmation .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Methodological Answer : Initial screening should include:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., E. coli), with MIC (minimum inhibitory concentration) determination .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) to calculate IC values. For example, oxadiazole derivatives with nitro groups show IC values ranging from 0.5–4 µM in colorectal cancer models .
Advanced Research Questions
Q. How does the nitro group at the benzamide position influence structure-activity relationships (SAR) compared to other substituents (e.g., fluoro, methoxy)?
- Methodological Answer : The electron-withdrawing nitro group enhances electrophilicity, improving interactions with enzyme active sites (e.g., via hydrogen bonding or charge transfer). Comparative SAR studies show nitro-substituted derivatives exhibit 3–5× higher cytotoxicity than fluoro analogs in leukemia (K-562) and melanoma (MDA-MB-435) models. Computational docking (AutoDock Vina) can predict binding affinities to targets like carbonic anhydrase IX .
Q. What strategies are effective in resolving contradictions in bioactivity data across different studies?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., serum concentration, incubation time) or impurities. Mitigation strategies include:
- Purity Validation : HPLC (>95% purity) and elemental analysis.
- Standardized Protocols : Replicating assays under identical conditions (e.g., 10% FBS in DMEM, 48-hour incubation).
- Structural Confirmation : Re-examining NMR/X-ray data to rule out isomerization or degradation .
Q. How can molecular docking and crystallography elucidate interactions with fungal CYP51 or bacterial enzymes?
- Methodological Answer : For fungal CYP51 (e.g., Aspergillus fumigatus), perform:
- Docking : Use Schrödinger Maestro to model the nitro group’s interaction with heme iron or hydrophobic pockets.
- Crystallography : Co-crystallize the compound with CYP51 (2.0–2.5 Å resolution) to visualize binding modes. Similar studies on VNI derivatives revealed hydrogen bonds with Tyr118 and π-stacking with Phe228 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
